N-(5-methylpyridin-2-yl)acetamide
Overview
Description
N-(5-methylpyridin-2-yl)acetamide: is an organic compound with the molecular formula C8H10N2O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method to synthesize N-(5-methylpyridin-2-yl)acetamide involves the direct acylation of 5-methyl-2-aminopyridine with acetic anhydride.
Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-methylpyridin-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(5-methylpyridin-2-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. It has shown potential in the modulation of specific biological pathways .
Medicine: this compound derivatives are being explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
N-(5-chloro-4-methylpyridin-2-yl)acetamide: This compound has similar structural features but includes a chlorine atom, which can alter its chemical properties and biological activity.
N-(5-bromo-2-methylpyridin-3-yl)acetamide:
2-acetamido-5-picoline: This compound is structurally similar but lacks the methyl group at the 5-position, which can affect its chemical behavior.
Uniqueness: N-(5-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIRVVLQAQUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356026 | |
Record name | N-(5-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-47-9 | |
Record name | N-(5-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-METHYL-2-PYRIDYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the three-dimensional structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide as revealed by the research?
A1: The research paper elucidates the crystal structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide determined using X-ray diffraction. Key structural features include:
- Asymmetric unit: The crystal's asymmetric unit contains two distinct molecules of the compound. []
- Dihedral angles: Within each molecule, the pyridine and benzene rings are not coplanar. The dihedral angles between them are 87.99° and 84.28°. []
- Intramolecular hydrogen bond: An intramolecular hydrogen bond exists between a C-H group and the oxygen atom of the amide group, forming an S(6) ring motif. []
- Intermolecular interactions: The crystal structure is stabilized by a network of N—H⋯N and C—H⋯O hydrogen bonds linking the molecules. Additionally, weak π–π stacking interactions occur between the benzene rings, with a centroid-to-centroid distance of 3.6829 Å. []
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